Welcome to the BenchChem Online Store!
molecular formula C8H5FN2O3 B8293258 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

Cat. No. B8293258
M. Wt: 196.13 g/mol
InChI Key: BQPIIOVTMJJKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05283244

Procedure details

To a mixture of 6.2 g of 2-ethoxalylamino-4-fluoronitrobenzene and 124 ml of DMF was added a solution of 5.64 g of ammonium chloride in 40 ml of water. Then, 5.7 g of zinc dust was added in small portions to the above mixture. The reaction mixture was stirred under TLC (5% methanol-chloroform) monitoring and, when the starting material had disappeared, the mixture was filtered using Celite and washed with hot DMF. The mixture was heated at 100° C. for 3 hours, after which it was ice-cooled and the resulting inorganic salt crystals were filtered off. To the organic layer was added methanol and the resulting crystals were recovered by filtration to provide 2.73 g of 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione.
Name
2-ethoxalylamino-4-fluoronitrobenzene
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=O)([C:3](OCC)=[O:4])=[O:2].CN(C=O)C.[Cl-].[NH4+].CO.C(Cl)(Cl)Cl>O.[Zn]>[F:15][C:13]1[CH:14]=[C:9]2[C:10](=[CH:11][CH:12]=1)[N:16]([OH:18])[C:3](=[O:4])[C:1](=[O:2])[NH:8]2 |f:2.3,4.5|

Inputs

Step One
Name
2-ethoxalylamino-4-fluoronitrobenzene
Quantity
6.2 g
Type
reactant
Smiles
C(=O)(C(=O)OCC)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
124 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Four
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with hot DMF
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting inorganic salt crystals were filtered off
ADDITION
Type
ADDITION
Details
To the organic layer was added methanol
FILTRATION
Type
FILTRATION
Details
the resulting crystals were recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C(N(C2=CC1)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.